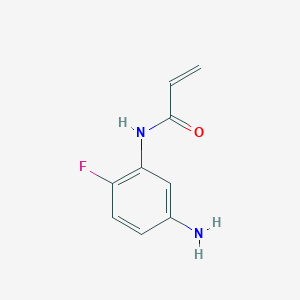

N-(5-amino-2-fluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h2-5H,1,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKIAJNORQVISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153543-03-3 | |

| Record name | N-(5-amino-2-fluorophenyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The most straightforward approach involves the acylation of 5-amino-2-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine (TEA). This method is favored for its simplicity and high efficiency.

Reaction Conditions

- Reagents: 5-Amino-2-fluoroaniline, acryloyl chloride

- Base: Triethylamine or pyridine

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Typically 0°C to room temperature

- Reaction Time: 2–4 hours

Procedure

- Dissolve 5-amino-2-fluoroaniline in DCM.

- Cool the solution to 0°C.

- Add triethylamine dropwise to neutralize HCl formed.

- Slowly add acryloyl chloride while maintaining stirring.

- Allow the mixture to warm to room temperature and stir for several hours.

- Quench with water, extract organic layer, wash, dry, and concentrate.

- Purify via column chromatography.

Research Findings

- This method yields the target enamide with yields typically exceeding 70%, with purity confirmed via NMR and melting point analysis.

- The process is scalable and suitable for industrial synthesis, especially when combined with continuous flow techniques.

Amide Activation and Electrophilic N-Dehydrogenation

Advanced Method: Electrophilic Activation of Amides

Recent research has demonstrated a novel one-step N-dehydrogenation of amides to enamides using electrophilic activation, notably employing LiHMDS (lithium hexamethyldisilazide) and triflic anhydride .

Reaction Conditions

- Reagents: 5-Amino-2-fluoroaniline, triflic anhydride, LiHMDS

- Solvent: Diethyl ether

- Temperature: -78°C to room temperature

- Reaction Time: 12–24 hours

Procedure

- Dissolve 5-amino-2-fluoroaniline in diethyl ether.

- Cool to -78°C.

- Add LiHMDS to generate the reactive amide intermediate.

- Slowly add triflic anhydride to activate the amide.

- Stir at low temperature, then gradually warm to room temperature.

- Quench with aqueous workup, extract, and purify.

Research Findings

- This method yields the enamide with high efficiency (~89%) and excellent regioselectivity.

- It tolerates various substituents, including heteroatoms and cyclic structures.

- The process is advantageous for synthesizing complex derivatives and allows for regioselective modifications.

Synthesis via Amide Formation Followed by Oxidative Dehydrogenation

Alternative Route

This approach involves initial formation of the amide followed by oxidative dehydrogenation to generate the enamide.

Reaction Conditions

Procedure

- Prepare the amide by standard acylation.

- Subject the amide to oxidation in a suitable solvent (e.g., acetone/water mixture).

- Control temperature to prevent over-oxidation.

- Isolate the enamide via chromatography.

Research Findings

- This method is less efficient due to potential over-oxidation and side reactions.

- It is more suitable for laboratory-scale synthesis rather than industrial applications.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Amidation | 5-Amino-2-fluoroaniline, acryloyl chloride, TEA | DCM/THF | 0°C to RT | 70–85 | Simple, scalable | Potential side reactions if not controlled |

| Electrophilic Activation | 5-Amino-2-fluoroaniline, triflic anhydride, LiHMDS | Diethyl ether | -78°C to RT | ~89 | High regioselectivity, broad scope | Requires low-temperature control |

| Oxidative Dehydrogenation | Amide formation + oxidant | Acetone/water | RT to 50°C | Variable (50–70) | Useful for complex derivatives | Over-oxidation risk |

Notes on Research and Industrial Application

- The electrophilic activation method is emerging as the most efficient for synthesizing N-(5-amino-2-fluorophenyl)prop-2-enamide, especially for derivatives requiring regioselectivity and functional group tolerance.

- Industrial synthesis benefits from continuous flow reactors, which improve safety and yield, particularly when handling reactive reagents like triflic anhydride.

- The choice of method depends on the scale, desired purity, and specific structural modifications.

Chemical Reactions Analysis

Types of Reactions: N-(5-amino-2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

a. (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, )

- Structure : Fluorine and trifluoromethyl substituents on the phenyl ring.

- Activity : Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy .

b. (2E)-N-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (Compound 2b, )

- Structure : Fluorine at the ortho position and a trifluoromethyl group on the adjacent phenyl ring.

- Synthesis : Yielded 68% with a melting point of 164–166°C .

- Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to the amino group in the target compound.

Anti-inflammatory and Antimicrobial Analogues

a. Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide)

- Source : Isolated from B. diffusa .

- Activity : Demonstrated anti-inflammatory effects (IC₅₀ < 17.21 μM) via NF-κB inhibition .

- Key Differences: The hydroxyl and methoxy groups enhance hydrogen bonding but reduce metabolic stability compared to the fluorine and amino groups in the target compound.

b. (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20, )

Propanamide Derivatives with Modified Side Chains

a. N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide ()

b. N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide ()

- CAS : 1020056-48-7, Molecular Weight: 343 g/mol.

- Key Differences: Dichlorophenoxy substitution enhances halogen bonding but raises toxicity concerns compared to the unsubstituted propenamide in the target compound.

Research Implications

- Structure-Activity Relationship (SAR): The amino group in the target compound may improve solubility and hydrogen-bonding interactions compared to halogenated analogues.

- Therapeutic Potential: Further studies are needed to evaluate its antimicrobial and anti-inflammatory efficacy, leveraging lessons from compounds like Moupinamide and cinnamanilides .

- ADMET Optimization: Balancing lipophilicity (via fluorine) and solubility (via amino groups) could enhance pharmacokinetic profiles.

Biological Activity

N-(5-amino-2-fluorophenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and an amino group on a phenyl ring, which contributes to its unique properties. The compound can be represented as follows:

This structure allows it to interact with various biological targets, influencing its pharmacological effects.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. It is hypothesized that the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to interact with targets related to cancer cell proliferation, suggesting potential anticancer properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests its potential use in treating inflammatory diseases.

2. Anticancer Activity

The compound has shown promise as an anticancer agent. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have reported its effectiveness against certain strains of bacteria and fungi, indicating a broad spectrum of antimicrobial action .

Case Studies

Several case studies highlight the biological activities of this compound:

- Case Study 1 : In a study evaluating the anti-inflammatory effects of various cinnamamide derivatives, this compound was found to significantly reduce inflammation markers in a murine model of arthritis .

- Case Study 2 : A combination therapy involving this compound and established chemotherapeutics demonstrated enhanced tumor regression in xenograft models of human cancer.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-amino-2-fluorophenyl)prop-2-enamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-amino-2-fluorobenzenamine and acryloyl chloride. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of anhydrous solvents (e.g., THF or DCM) with a base like triethylamine to scavenge HCl. Protecting the amine group prior to acylation may reduce byproducts . Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 acryloyl chloride to amine).

Q. How can researchers confirm the structural identity of N-(5-amino-2-fluorophenyl)prop-2-enamide using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : -NMR should show characteristic peaks: δ 6.5–7.5 ppm (aromatic protons), δ 5.5–6.5 ppm (enamide C=C protons), and δ 4.0–5.0 ppm (amide NH, exchangeable). Fluorine coupling in -NMR confirms the ortho-fluoro substituent .

- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice and validate the amide moiety .

Q. What analytical techniques are recommended for assessing the purity of this compound, especially in the presence of structurally similar impurities?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) can resolve impurities. Compare retention times against standards (e.g., related amides or unreacted starting materials). LC-MS confirms molecular ion peaks ([M+H]+ at m/z 209.2) and detects trace impurities with mass deviations >0.1 Da .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solubility and crystallinity of N-(5-amino-2-fluorophenyl)prop-2-enamide?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals intermolecular N–H···O and C–F···H–N interactions. These networks reduce solubility in non-polar solvents but enhance crystallinity. Solubility can be improved by disrupting H-bonds using DMSO or DMF, while crystallinity is optimized via slow evaporation from ethanol/water mixtures .

Q. What experimental strategies can resolve contradictions in crystallographic data, such as disordered fluorine atoms or ambiguous bond lengths?

- Methodological Answer :

- Disorder Resolution : Use high-resolution data (≤0.8 Å) and refine anisotropic displacement parameters. Apply restraints to fluorine positions in SHELXL .

- Bond Length Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental bond lengths. Discrepancies >0.02 Å may indicate measurement errors or lattice strain .

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free amine or acrylic acid derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C).

Q. What are the challenges in reconciling computational predictions (e.g., DFT) with experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects (simulated in vacuum vs. experimental in DMSO) and vibrational coupling. To address this:

- NMR Simulations : Include implicit solvent models (e.g., IEF-PCM) in Gaussian or ORCA.

- IR Spectroscopy : Compare experimental peaks (e.g., amide C=O stretch at ~1650 cm) with scaled DFT frequencies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity results obtained from different laboratories?

- Methodological Answer :

- Calibration Check : Validate column batch-to-batch variability and detector calibration using USP standards.

- Sample Preparation : Ensure consistent dissolution (e.g., sonication time, filtration). Contradictions may stem from undetected co-eluting impurities or mobile phase pH variations .

Q. Why might X-ray diffraction data suggest a different molecular conformation compared to NMR-derived structures?

- Methodological Answer : X-ray captures the solid-state conformation stabilized by lattice forces, while NMR reflects solution-state dynamics. Molecular dynamics (MD) simulations (e.g., AMBER) can bridge this gap by modeling conformational flexibility in solution .

Tables for Key Data

Table 1 : Common Impurities in N-(5-Amino-2-fluorophenyl)prop-2-enamide Synthesis

| Impurity | Retention Time (min) | Relative Response Factor | Source |

|---|---|---|---|

| Unreacted 5-amino-2-fluorobenzenamine | 0.5 | 1.75 | Starting material |

| Acrylic acid derivative | 1.2 | 1.00 | Hydrolysis byproduct |

Table 2 : Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Anhydrous DCM | Enhances reagent solubility |

| Base | Triethylamine (1.5 eq) | Neutralizes HCl efficiently |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.